

# An In-depth Technical Guide to AF 594 Azide for Advanced Bioconjugation

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## Compound of Interest

Compound Name: AF 594 azide

Cat. No.: B15555211

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## Introduction

**AF 594 azide** is a high-performance, red-fluorescent probe widely utilized in the life sciences for the specific labeling of biomolecules. As an azide-functionalized derivative of the Alexa Fluor 594 dye, it possesses exceptional photostability, high fluorescence quantum yield, and good water solubility.[1] Its fluorescence is not sensitive to pH variations between 4 and 10.[1] [2] These properties make it an ideal tool for demanding applications such as fluorescence microscopy, flow cytometry, and super-resolution microscopy.[1][3]

The core utility of **AF 594 azide** lies in its ability to participate in bioorthogonal "click chemistry" reactions. The azide group serves as a chemical handle that can be covalently and specifically linked to a biomolecule containing a complementary alkyne group. This reaction is highly selective and efficient, proceeding with minimal side reactions in complex biological samples.[4] [5] This guide provides a comprehensive overview of the technical properties, reaction mechanisms, and detailed protocols for the application of **AF 594 azide** in advanced bioconjugation.

## Core Properties and Technical Data

**AF 594 azide** is characterized by its robust photophysical and chemical properties, which are critical for generating high-quality fluorescence data. The dye's sulfonated rhodamine core structure contributes to its brightness and reduced tendency for self-quenching.

## Quantitative Data Summary

The key technical specifications for **AF 594 azide** and its parent fluorophore are summarized in the table below for easy reference and comparison.

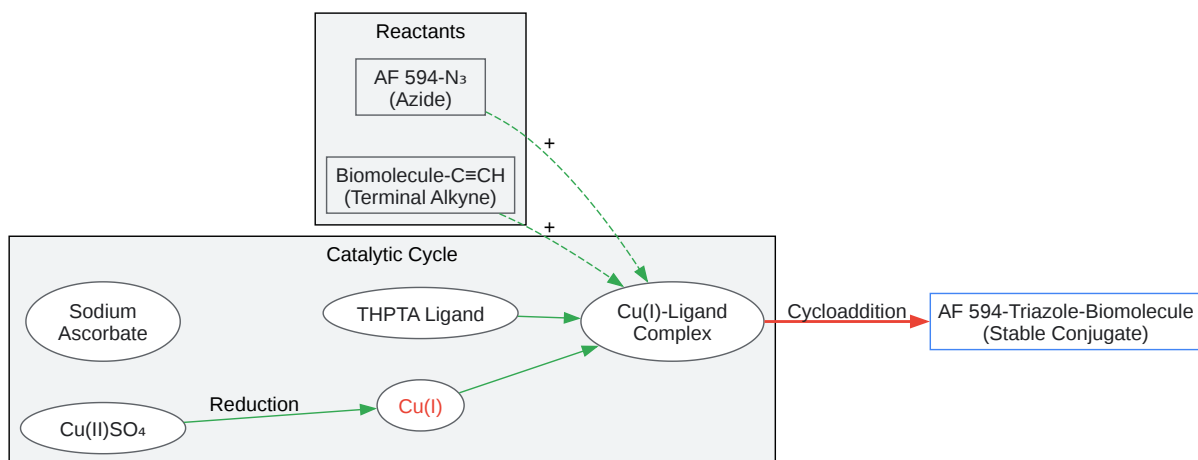
Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	~590 nm	[3][4][6]
Emission Maximum ( $\lambda_{em}$ )	~617 nm	[3][4][6]
Molar Extinction Coeff. ( $\epsilon$ )	92,000 $\text{cm}^{-1}\text{M}^{-1}$	[4]
Fluorescence Quantum Yield ( $\Phi$ )	0.66	[1][4][6]
Molecular Formula	$\text{C}_{38}\text{H}_{39}\text{KN}_6\text{O}_{10}\text{S}_2$	[7]
Molecular Weight	842.98 g/mol	[7]
Solubility	Water, DMSO, DMF	[6]
Optimal pH Range	4 - 10	[1][2]

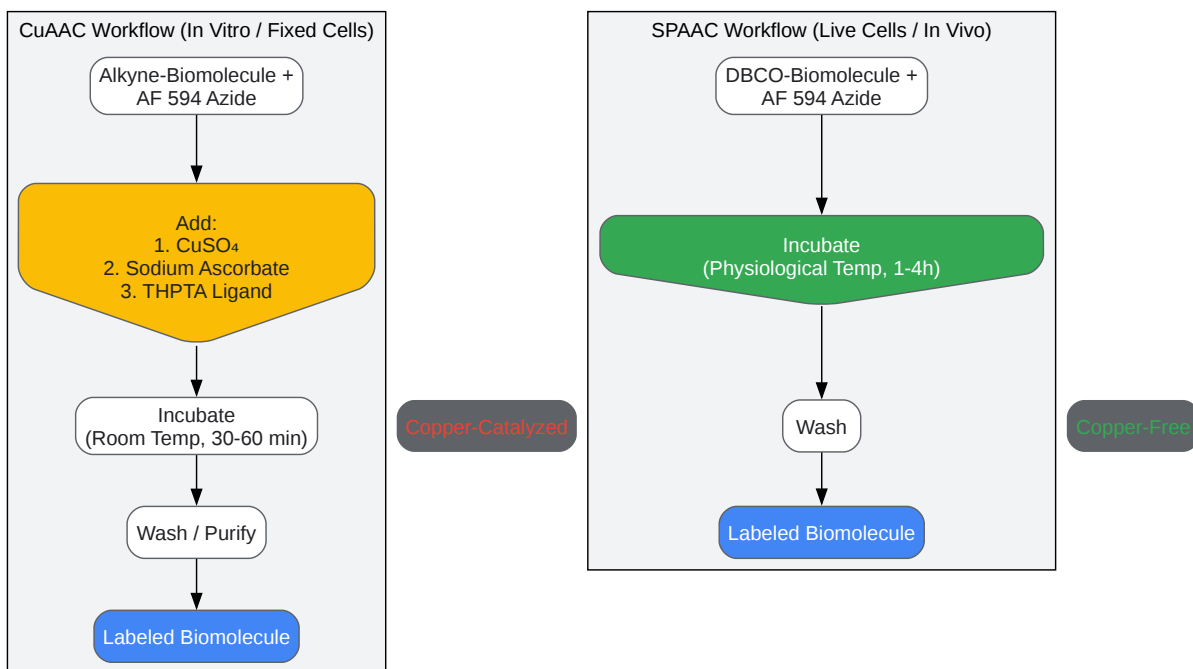
## Mechanism of Action: Bioorthogonal Click Chemistry

**AF 594 azide** is primarily employed in click chemistry, a class of reactions that are rapid, specific, and high-yield.[5] This allows for the precise covalent attachment of the fluorophore to a target molecule that has been metabolically, enzymatically, or chemically engineered to contain an alkyne group. Two main pathways are used: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).

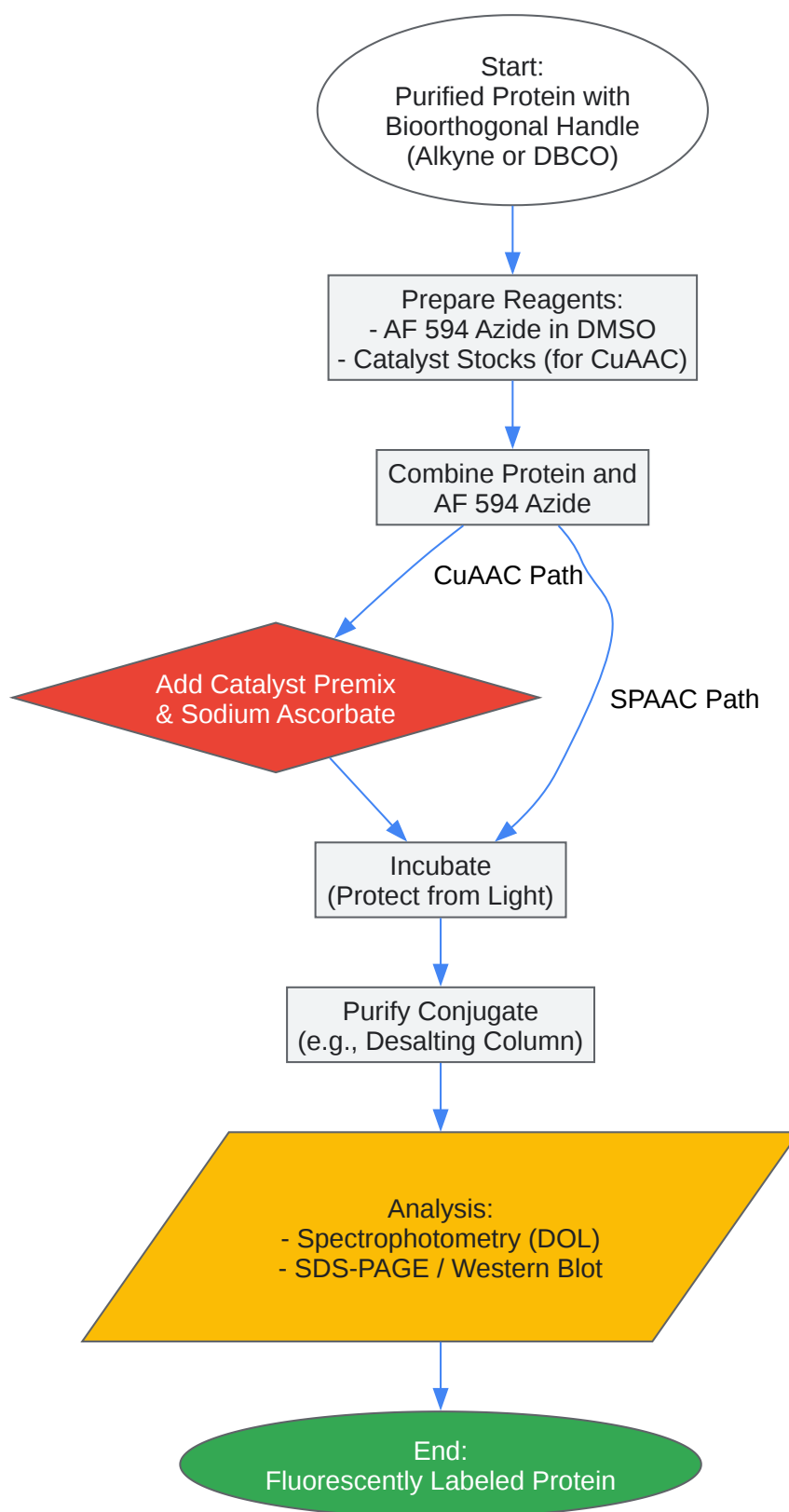
## Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry, involving the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[8][9] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO<sub>4</sub>) and a reducing agent like sodium ascorbate.[10] To prevent oxidative damage to biomolecules and enhance reaction efficiency, a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often included.[2][9]





Comparison of Bioconjugation Workflows



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